molecular formula C5H7ClF3N5 B15318958 1-(azetidin-3-yl)-5-(trifluoromethyl)-1H-1,2,3,4-tetrazole hydrochloride

1-(azetidin-3-yl)-5-(trifluoromethyl)-1H-1,2,3,4-tetrazole hydrochloride

Cat. No.: B15318958
M. Wt: 229.59 g/mol
InChI Key: PQABRLKZVUQIDM-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-5-(trifluoromethyl)-1H-1,2,3,4-tetrazole hydrochloride is a chemical compound characterized by its unique structure, which includes an azetidine ring, a trifluoromethyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(azetidin-3-yl)-5-(trifluoromethyl)-1H-1,2,3,4-tetrazole hydrochloride typically involves multiple steps, starting with the formation of the azetidine ring. One common approach is the cyclization of appropriate precursors under acidic conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethylating agents, followed by the formation of the tetrazole ring through cyclization reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-5-(trifluoromethyl)-1H-1,2,3,4-tetrazole hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution reactions often involve nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

1-(Azetidin-3-yl)-5-(trifluoromethyl)-1H-1,2,3,4-tetrazole hydrochloride has several scientific research applications:

  • Chemistry: The compound can be used as a building block in organic synthesis, contributing to the development of new chemical entities.

  • Biology: It may serve as a tool in biological studies, particularly in understanding enzyme mechanisms and interactions.

  • Medicine: The compound has potential therapeutic applications, including as a lead compound in drug discovery for various diseases.

  • Industry: Its unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 1-(azetidin-3-yl)-5-(trifluoromethyl)-1H-1,2,3,4-tetrazole hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

  • 1-(Azetidin-3-yl)-1H-imidazole dihydrochloride

  • 1-(Azetidin-3-yl)-1H-pyrazol-3-amine

Uniqueness: 1-(Azetidin-3-yl)-5-(trifluoromethyl)-1H-1,2,3,4-tetrazole hydrochloride stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C5H7ClF3N5

Molecular Weight

229.59 g/mol

IUPAC Name

1-(azetidin-3-yl)-5-(trifluoromethyl)tetrazole;hydrochloride

InChI

InChI=1S/C5H6F3N5.ClH/c6-5(7,8)4-10-11-12-13(4)3-1-9-2-3;/h3,9H,1-2H2;1H

InChI Key

PQABRLKZVUQIDM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N2C(=NN=N2)C(F)(F)F.Cl

Origin of Product

United States

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